molecular formula C12H16BN3O2 B13554963 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine CAS No. 2832910-03-7

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine

Cat. No.: B13554963
CAS No.: 2832910-03-7
M. Wt: 245.09 g/mol
InChI Key: HWEAUWVHPMNBJF-UHFFFAOYSA-N
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Description

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine: is a boron-containing heterocyclic compound It is characterized by the presence of a boronate ester group attached to an imidazo[1,2-b]pyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine typically involves the following steps:

    Formation of the Imidazo[1,2-b]pyridazine Core: This is usually achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Boronate Ester Group: The boronate ester group is introduced via a borylation reaction. This can be done using reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine undergoes various types of chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form boronic acids.

    Reduction: The imidazo[1,2-b]pyridazine core can undergo reduction reactions under appropriate conditions.

    Substitution: The compound can participate in substitution reactions, particularly at the boronate ester group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Halogenated compounds or other electrophiles.

Major Products

    Oxidation: Boronic acids.

    Reduction: Reduced imidazo[1,2-b]pyridazine derivatives.

    Substitution: Substituted boronate esters.

Scientific Research Applications

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential as a biological probe due to its boron content.

    Medicine: Explored for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine involves its interaction with various molecular targets and pathways:

    Boron Neutron Capture Therapy (BNCT): The boron atoms in the compound capture neutrons, leading to the release of high-energy particles that can destroy cancer cells.

    Catalysis: Acts as a catalyst in various organic reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine is unique due to its imidazo[1,2-b]pyridazine core, which imparts distinct chemical properties and reactivity compared to other boronate esters. This makes it particularly valuable in specialized applications such as BNCT and advanced material synthesis.

Properties

CAS No.

2832910-03-7

Molecular Formula

C12H16BN3O2

Molecular Weight

245.09 g/mol

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine

InChI

InChI=1S/C12H16BN3O2/c1-11(2)12(3,4)18-13(17-11)9-8-14-10-6-5-7-15-16(9)10/h5-8H,1-4H3

InChI Key

HWEAUWVHPMNBJF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C3N2N=CC=C3

Origin of Product

United States

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